4-Boc-3-methoxy-morpholine
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Overview
Description
4-Boc-3-methoxy-morpholine, also known as 3-methoxyMorpholine-4-carboxylic acid tert-butyl ester, is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is characterized by a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the fourth position and a methoxy group at the third position. It is commonly used as an intermediate in organic synthesis due to its stability and reactivity.
Scientific Research Applications
4-Boc-3-methoxy-morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds due to its reactivity and stability.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require a morpholine scaffold.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Future Directions
The future directions in the research of 4-Boc-3-methoxy-morpholine and other morpholine derivatives include the development of efficient morpholine organocatalysts . Despite the limitations of the morpholine ring for enamine catalysis, recent studies have reported the synthesis of new organocatalysts belonging to the class of ß-morpholine amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Boc-3-methoxy-morpholine can be synthesized through various synthetic routes. One common method involves the reaction of morpholine-3,4-dicarboxylic acid 4-tert-butyl ester with methanol. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the methanol and facilitate the nucleophilic substitution reaction.
Another method involves the protection of 3-methoxy-morpholine with Boc anhydride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Boc-3-methoxy-morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an alkyl halide can result in the formation of an alkylated morpholine derivative.
Deprotection: The major product is 3-methoxy-morpholine with a free primary amine group at the fourth position.
Mechanism of Action
The mechanism of action of 4-Boc-3-methoxy-morpholine is primarily related to its chemical reactivity. The Boc protecting group provides stability during synthetic transformations, allowing for selective modification of other functional groups in the molecule. Upon deprotection, the free amine group can participate in various biochemical interactions, including binding to enzymes or receptors.
Comparison with Similar Compounds
4-Boc-3-methoxy-morpholine can be compared with other morpholine derivatives, such as:
3-Methoxy-morpholine: Lacks the Boc protecting group, making it less stable during synthetic transformations.
4-Boc-morpholine: Lacks the methoxy group, reducing its reactivity in nucleophilic substitution reactions.
3,4-Dimethoxy-morpholine: Contains an additional methoxy group, which can alter its reactivity and solubility properties.
Properties
IUPAC Name |
tert-butyl 3-methoxymorpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-5-6-14-7-8(11)13-4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLXBLAVDAYETC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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